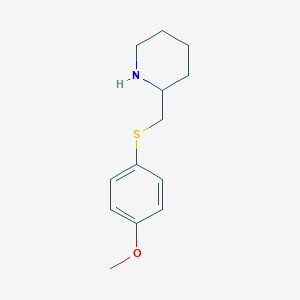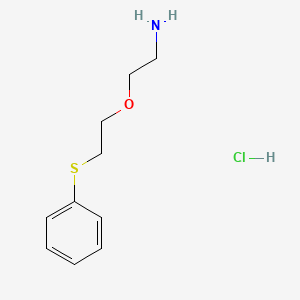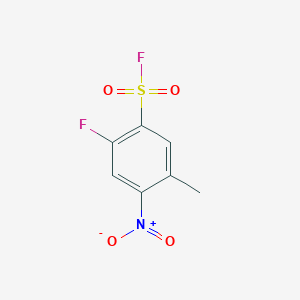
2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one: is a heterocyclic compound with the molecular formula C6H5ClN6O It is a derivative of pteridine and is characterized by the presence of amino groups at positions 2 and 4, a chlorine atom at position 6, and a dihydropteridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. The process includes the following steps:
Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to introduce the chlorine atom at position 6.
Quenching: The reaction mixture is quenched with alcohols to ensure safety and to facilitate the separation of the product.
Neutralization: The resulting hydrochloride is neutralized using ammonia water to obtain the final product
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of organic solvents and dispersing agents helps in achieving higher yields and purity. The recovery rate of the product can reach up to 82%, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at position 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives .
Scientific Research Applications
2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in inhibiting specific enzymes and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in folate biosynthesis, such as dihydrofolate reductase.
Pathway Modulation: By inhibiting these enzymes, the compound can disrupt the folate pathway, which is essential for DNA synthesis and cell division
Comparison with Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: This compound is a precursor in the synthesis of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one and shares similar structural features.
6-Substituted 2,4-Diaminopteridines: These compounds have various substituents at position 6 and exhibit similar chemical properties.
Uniqueness: this compound is unique due to the presence of the chlorine atom at position 6, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H5ClN6O |
|---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
2,4-diamino-6-chloro-8H-pteridin-7-one |
InChI |
InChI=1S/C6H5ClN6O/c7-2-5(14)12-4-1(10-2)3(8)11-6(9)13-4/h(H5,8,9,11,12,13,14) |
InChI Key |
UJMPPMMZZVOTQI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1NC(=O)C(=N2)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol](/img/structure/B13247282.png)

![N-[1-(pyridin-4-yl)ethyl]cyclopentanamine](/img/structure/B13247318.png)
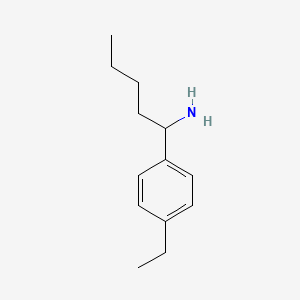


![Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine](/img/structure/B13247338.png)
amine](/img/structure/B13247347.png)
![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)
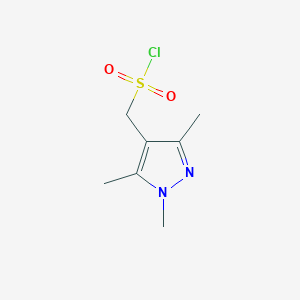
amine](/img/structure/B13247376.png)
